3-benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine hydrochloride
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Overview
Description
3-benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine hydrochloride is a chemical compound with the molecular formula C14H14N4·HCl It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine hydrochloride typically involves the condensation of o-phenylenediamine with benzyl isocyanide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Benzyl-2-amino-2,3-dihydro-1H-1,3-benzodiazol-1-amine.
Substitution: Halogenated or nitrated derivatives of the benzimidazole ring.
Scientific Research Applications
3-benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum biological activities.
2-aminobenzimidazole: A derivative with enhanced antimicrobial properties.
N-benzylbenzimidazole: Similar structure with variations in biological activity.
Uniqueness
3-benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-benzyl-2-iminobenzimidazol-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4.ClH/c15-14-17(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18(14)16;/h1-9,15H,10,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGMOQFQXJIRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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